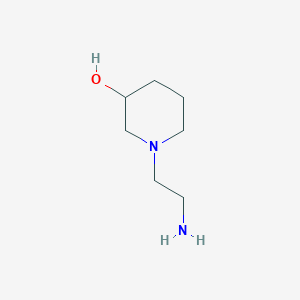

1-(2-Aminoethyl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWBQHXJAUDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405715 | |

| Record name | 1-(2-aminoethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847499-95-0 | |

| Record name | 1-(2-aminoethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)piperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the piperidine derivative, 1-(2-Aminoethyl)piperidin-3-ol. While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, including predicted properties and data from structurally related compounds. It also outlines general experimental protocols for the determination of key chemical properties and a plausible synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics of this and similar chemical entities.

Chemical and Physical Properties

This compound, identified by the CAS Number 847499-95-0, is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the nitrogen atom.[1] Its structure suggests it is a chiral molecule, and it is commercially available as a racemic mixture.[2] The presence of both amino and hydroxyl groups indicates that the molecule is polar and capable of forming hydrogen bonds, which influences its solubility and other physical properties.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 847499-95-0) | 1-(2-Aminoethyl)piperidin-4-ol (CAS: 129999-60-6) (Isomer) | 1-(2-Aminoethyl)piperidine (CAS: 27578-60-5) (Related Compound) |

| IUPAC Name | This compound | 1-(2-aminoethyl)piperidin-4-ol | 2-(Piperidin-1-yl)ethan-1-amine |

| Molecular Formula | C₇H₁₆N₂O | C₇H₁₆N₂O | C₇H₁₆N₂ |

| Molecular Weight | 144.21 g/mol [1] | 144.22 g/mol | 128.22 g/mol [3] |

| Appearance | Data not available | Oil | Colorless to slightly yellow clear liquid |

| Melting Point | Data not available | ~56.31 °C (Predicted)[4] | Data not available |

| Boiling Point | Data not available | ~255.25 °C (Predicted)[4] | 186 °C[3] |

| Density | Data not available | 1 g/cm³ (Predicted)[4] | 0.899 g/mL at 25 °C[3] |

| LogP (calculated) | -0.32[2] | Data not available | Data not available |

| Solubility | Data not available | Water: ~51780.4 mg/L (Predicted)[4] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Storage Conditions | Short term: -4°C, Long term: -20°C | 4°C, protect from light | 2 - 8 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the protons on the piperidine ring, the aminoethyl side chain, and the hydroxyl group. The chemical shifts of the piperidine ring protons would be in the range of approximately 1.5-3.5 ppm. The protons of the ethyl group would likely appear as two triplets, and the amine and hydroxyl protons would be broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group would be shifted downfield (around 60-70 ppm), and the carbons adjacent to the nitrogen atoms would also show characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300-3600 cm⁻¹), N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching of the aliphatic groups (~2850-3000 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group, the aminoethyl side chain, and cleavage of the piperidine ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted piperidines. A common strategy involves the construction of the piperidine ring followed by the introduction of the aminoethyl group.

A potential synthetic pathway could start from a suitable precursor like 3-hydroxypyridine. The pyridine ring can be reduced to a piperidine ring, followed by N-alkylation with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine with a suitable protecting group like Boc). The final step would be the deprotection of the amino group.

Caption: A plausible synthetic workflow for this compound.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathway interactions of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to, acting as anticancer agents and ligands for sigma (σ) receptors.[5] The structural similarity of this compound to other bioactive molecules suggests its potential for use in medicinal chemistry and drug discovery programs.[6]

Experimental Protocols

While specific experimental data for this compound is lacking, the following are general, established protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of the amino groups in the molecule.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant rate.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Spectroscopic Data

General protocols for acquiring NMR, IR, and Mass Spectrometry data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Analyze the mass-to-charge ratio of the molecular ion and the fragmentation pattern to confirm the molecular weight and gain structural information.

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry, yet it remains largely uncharacterized in the public scientific literature. This technical guide has compiled the available data, including basic identifiers and predicted properties, and has outlined standard methodologies for its further investigation. The provided hypothetical synthetic route and general experimental protocols offer a starting point for researchers interested in exploring the chemical space and biological potential of this and related piperidine derivatives. Further experimental work is necessary to fully elucidate the chemical, physical, and biological properties of this compound.

References

- 1. This compound [srdpharma.com]

- 2. Hit2Lead | this compound | CAS# 847499-95-0 | MFCD06408769 | BB-4011102 [hit2lead.com]

- 3. 1-(2-Aminoethyl)piperidin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Elucidating the Structure of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 1-(2-Aminoethyl)piperidin-3-ol. The methodologies and data presented herein are intended to serve as a detailed reference for researchers and professionals involved in the synthesis, characterization, and development of novel chemical entities.

Introduction

This compound is a substituted piperidine derivative featuring a primary amino group and a hydroxyl group. Its structural complexity, with multiple functional groups and stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide outlines the key spectroscopic techniques and experimental protocols required for its complete structural determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [Calculated] |

| Molecular Weight | 144.22 g/mol | [Calculated] |

| CAS Number | 847499-95-0 | Commercial Suppliers |

| Appearance | Colorless to pale yellow liquid or solid | Commercial Suppliers |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in polar solvents | Inferred from structure |

Spectroscopic Analysis and Data Interpretation

The structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 | m | 1H | H-3 (CH-OH) |

| 2.90 | t, J = 6.0 Hz | 2H | -CH₂-NH₂ |

| 2.75 | m | 1H | H-2eq |

| 2.60 | t, J = 6.0 Hz | 2H | -N-CH₂-CH₂- |

| 2.45 | m | 1H | H-6eq |

| 2.30 | m | 1H | H-2ax |

| 2.15 | m | 1H | H-6ax |

| 1.90 | m | 1H | H-4eq |

| 1.75 | m | 1H | H-5eq |

| 1.60 | m | 1H | H-4ax |

| 1.45 | m | 1H | H-5ax |

| 1.30 | br s | 3H | -NH₂ and -OH |

Note: Chemical shifts and coupling constants are hypothetical but based on typical values for similar structures.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 68.5 | C-3 (CH-OH) |

| 60.2 | C-2 |

| 58.0 | -N-CH₂-CH₂- |

| 54.5 | C-6 |

| 41.8 | -CH₂-NH₂ |

| 32.0 | C-4 |

| 22.5 | C-5 |

Note: Chemical shifts are hypothetical but based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Hypothetical IR Absorption Data (Liquid Film)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3350, 3280 | Medium | N-H stretching (primary amine) |

| 2930, 2850 | Strong | C-H stretching (aliphatic) |

| 1590 | Medium | N-H bending (primary amine) |

| 1100 | Strong | C-O stretching (secondary alcohol) |

| 1250-1020 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Hypothetical Mass Spectrometry Data (ESI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 145.1389 | 100 | [M+H]⁺ |

| 127.1283 | 45 | [M+H - H₂O]⁺ |

| 114.1232 | 30 | [M+H - CH₂NH₂]⁺ |

| 98.1126 | 60 | [Piperidine ring fragment] |

| 84.0813 | 75 | [Piperidine ring fragment] |

| 71.0708 | 50 | [Side chain fragment] |

| 44.0500 | 85 | [CH₂CH₂NH₂]⁺ |

Note: The m/z values are calculated for the given fragments. Relative intensities are hypothetical.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle.

-

Set the spectral width to 16 ppm.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 240 ppm.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal. For a solid sample, place a small amount of the solid onto the crystal and apply pressure using the anvil.

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C.

-

For tandem MS (MS/MS), select the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon as the collision gas.

-

Visualizations

The following diagrams illustrate the key relationships and workflows in the structural elucidation of this compound.

Caption: Key structural features of this compound.

Caption: General workflow for spectroscopic structure elucidation.

Caption: Proposed major fragmentation pathways in ESI-MS/MS.

Conclusion

The structural elucidation of this compound requires a combination of high-resolution spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS data, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expected data provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, facilitating efficient and accurate characterization critical for drug discovery and development programs.

An In-depth Technical Guide on 1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0)

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals that 1-(2-Aminoethyl)piperidin-3-ol is primarily documented as a research chemical and building block available from commercial suppliers.[1][2] There is a significant scarcity of in-depth studies detailing its specific biological activities, mechanism of action, or involvement in signaling pathways. Consequently, the core requirements for extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams for this specific molecule cannot be fulfilled at this time.

This guide provides the available chemical information for this compound and, for illustrative purposes, presents a detailed analysis of a structurally related class of compounds—aminoethyl-substituted piperidine derivatives—to offer context on potential research applications and demonstrate the requested data presentation and visualization formats.

Core Compound: this compound

This compound is a heterocyclic organic compound containing a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. The presence of these functional groups—a secondary amine within the ring, a primary amine on the side chain, and a hydroxyl group—makes it a versatile scaffold for chemical synthesis.[1]

Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 847499-95-0 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Structure | A piperidine ring with a hydroxyl group at position 3 and a 2-aminoethyl chain attached to the nitrogen atom. |

| Synonyms | 1-(2-Amino-ethyl)-piperidin-3-ol, 3-Piperidinol, 1-(2-aminoethyl)- |

Illustrative Analysis: Structurally Related Piperidine Derivatives as σ1 Receptor Ligands

To provide a contextual framework for the potential utility of piperidine-based compounds in drug discovery, this section details the synthesis and biological evaluation of a series of 4-(2-aminoethyl)piperidine derivatives. These compounds, while structurally distinct from this compound, serve as an excellent example of the in-depth research conducted on this class of molecules. The following data and protocols are adapted from a study on novel σ1 receptor ligands with antiproliferative properties.[3][4]

It must be emphasized that the following data does not pertain to CAS 847499-95-0.

Quantitative Data: Biological Activity of Aminoethyl-Piperidine Derivatives

The affinity of the synthesized derivatives for σ1 and σ2 receptors was determined using radioligand binding assays. Their antiproliferative effects were evaluated against human prostate cancer cells (DU145).[3]

Table 1: Receptor Binding Affinity of Selected Piperidine Derivatives [3]

| Compound | σ1 Affinity (Ki, nM) | σ2 Selectivity (Ki σ2 / Ki σ1) |

| Derivative 4a | 165 | > 6 |

| Derivative 18a | 7.9 | > 127 |

| Derivative 20a | 10.1 | 134 |

| Derivative 21a | 8.8 | 124 |

| Derivative 22a | 9.0 | 118 |

Table 2: Antiproliferative Activity against DU145 Human Prostate Cancer Cells [3]

| Compound | IC₅₀ (µM) |

| Derivative 20a | 3.0 |

| Derivative 21a | 3.5 |

| Derivative 22a | 3.4 |

| NE-100 (Reference) | 5.8 |

| S1RA (Reference) | 7.3 |

Experimental Protocols

The following are detailed methodologies for the key biological assays performed on the illustrative aminoethyl-piperidine derivatives.[3]

Protocol 1: σ1 Receptor Radioligand Binding Assay

-

Receptor Source: Homogenates of guinea pig brains.

-

Radioligand: [³H]-(+)-pentazocine (σ1 selective).

-

Procedure:

-

Brain homogenates (0.2 mg of protein) are incubated in a total volume of 200 µL of 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation includes 2 nM [³H]-(+)-pentazocine and various concentrations of the test compound.

-

Nonspecific binding is determined in the presence of 10 µM haloperidol.

-

The mixture is incubated for 120 minutes at 37°C.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Filters are washed three times with 4 mL of ice-cold buffer.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

IC₅₀ values are calculated and converted to Ki values using the Cheng-Prusoff equation.

-

Protocol 2: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

-

Cell Line: DU145 androgen-negative human prostate cancer cells.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated for 24 hours.

-

The test compounds are added at various concentrations.

-

Plates are incubated for an additional 72 hours.

-

Cells are fixed with 10% trichloroacetic acid.

-

Fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.

-

-

Data Analysis:

-

Unbound dye is removed by washing with 1% acetic acid.

-

Bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ values are determined from concentration-response curves.[3]

-

Visualizations: Workflows and Logical Relationships

Diagrams created using DOT language visualize the general workflow for the synthesis and evaluation of the illustrative piperidine derivatives.

Caption: General workflow for synthesis and biological screening.

Caption: Hypothesized signaling pathway for σ1 receptor ligands.

Conclusion

This compound (CAS 847499-95-0) remains a compound of interest primarily as a synthetic intermediate. The lack of published biological data prevents a detailed assessment of its therapeutic potential. However, the broader family of piperidine derivatives is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates.[5] The detailed investigation of structurally related aminoethyl-piperidines as potent σ1 receptor ligands with antiproliferative activity highlights a potential, yet unconfirmed, avenue of research for this and similar molecules.[3][4] Further studies are required to elucidate the specific biological profile of this compound and determine its value for drug development professionals.

References

- 1. This compound [srdpharma.com]

- 2. CN102448939A - çé °èºè¡çç©ãå ¶å¶å¤ä»¥åå ¶ä½ä¸ºæçè¯ç©çæ²»çç¨é - Google Patents [patents.google.com]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(2-Aminoethyl)piperidin-3-ol, its analogs, and their significance in medicinal chemistry. The document details its chemical properties, synthesis protocols, and explores the pharmacological context of related piperidine derivatives, particularly as ligands for sigma (σ) receptors with potential therapeutic applications.

Chemical Identity and Properties

The compound with the identifier "this compound" is a piperidine derivative characterized by an aminoethyl substituent on the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring.[1]

IUPAC Name: this compound.[2][3]

Synonyms for this compound include 1-(2-Amino-ethyl)-piperidin-3-ol and 3-Piperidinol, 1-(2-aminoethyl)-.[1][3] The presence of both an amino group and a hydroxyl group suggests the potential for hydrogen bonding, which can influence its solubility and reactivity.[1]

Physicochemical Data: The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 847499-95-0 | [2][3] |

| Molecular Formula | C₇H₁₆N₂O | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| Form | Liquid | [4] |

| Purity | ~95% | [4] |

| Stereochemistry | Racemic | [4] |

Pharmacological Context: Piperidine Derivatives as σ₁ Receptor Ligands

Piperidine-containing compounds are crucial building blocks in medicinal chemistry and are found in numerous pharmaceuticals.[5][6] A significant area of research involves the development of piperidine derivatives as ligands for the σ₁ receptor. The σ₁ receptor is a membrane-bound protein expressed in fast-proliferating cells, including various cancer cell lines, making it a target for developing novel antiproliferative agents.[7][8]

Research into aminoethyl-substituted piperidine derivatives has focused on improving the lipophilic ligand efficiency of potent σ₁ ligands.[7][8] Studies on related compounds, such as 4-(2-aminoethyl)piperidine derivatives, have demonstrated that modifications to the piperidine ring and its substituents can significantly impact σ₁ receptor affinity and selectivity over the σ₂ subtype.[7]

Biological Activity of Related Piperidine Derivatives: The following table presents biological data for key analogs investigated for their σ₁ receptor affinity. Note that these are not for this compound itself but for structurally related compounds that provide context for its potential utility.

| Compound | Kᵢ (σ₁) [nM] | logD₇.₄ | Lipophilic Ligand Efficiency (LLE) | Reference |

| Analog 4a | 165 | -0.79 | High | [8] |

| Analog 18a | 7.9 | 0.52 | High | [8] |

| Lead Compound 1 | ~7.9 | - | - | [8] |

| Lead Compound 3 | 0.61 | 3.25 | Low | [8] |

Analog 4a and 18a are 4-(2-aminoethyl)piperidine derivatives. This data highlights how the introduction of a piperidine ring can improve drug-like properties (lower lipophilicity, higher LLE) while maintaining significant receptor affinity.[8]

The logical relationship between the substituent on the piperidine nitrogen and the resulting σ₁ receptor affinity is a key finding from these studies.

Caption: Structure-activity relationship for σ₁ receptor affinity.

This demonstrates that a small methyl group on the piperidine nitrogen results in high affinity, whereas an unsubstituted nitrogen (-H) leads to a remarkable reduction in affinity.[8] This insight is critical for the rational design of new σ₁ receptor ligands.

Experimental Protocols: Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[5] While a specific protocol for this compound is not detailed in the provided literature, a general and representative multi-step synthesis for related structures can be outlined. The following workflow and protocols are based on established methodologies for creating substituted piperidines from acyclic precursors or by modifying existing piperidine rings.[7][9]

Caption: Generalized workflow for the synthesis of piperidine derivatives.

Protocol 1: Synthesis of a Substituted Piperidine via Intramolecular Cyclization This protocol outlines the synthesis of a substituted piperidine from an acyclic amino alcohol, demonstrating key protection, activation, and cyclization steps.[9]

-

N-Protection of Amino Alcohol:

-

Reaction Setup: Dissolve the starting material, 1-Aminohex-5-en-3-ol (1.0 eq), in dichloromethane (DCM). Add triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, quench with saturated aqueous ammonium chloride, separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[9]

-

-

Hydroxyl Group Activation:

-

Reaction Setup: Dissolve the N-protected intermediate (1.0 eq) in pyridine and cool to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

-

Monitoring & Workup: Stir at 0 °C for 4 hours, monitoring by TLC. Pour the mixture into ice-water and extract with ethyl acetate.[9]

-

-

Intramolecular Cyclization:

-

Reaction Setup: Add the activated intermediate (1.0 eq) to a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C.

-

Monitoring & Workup: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC. Quench carefully with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify via flash chromatography.[9]

-

-

N-Deprotection:

-

Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Monitoring & Workup: Stir at room temperature for 2 hours, monitoring by TLC. Concentrate the mixture, dissolve the residue in water, and basify with 2 M NaOH.

-

Purification: Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate to yield the final product.[9]

-

Potential Signaling Pathway Involvement

Given the established role of σ₁ receptors in cell proliferation, piperidine derivatives that act as ligands can modulate these pathways.[7] The σ₁ receptor is known to influence calcium signaling, ion channel function, and cellular stress responses, all of which are implicated in cancer cell survival and growth. A potent σ₁ receptor antagonist could theoretically inhibit tumor growth by disrupting these pro-survival signals.

Caption: Proposed mechanism of antiproliferative action via σ₁ receptor antagonism.

This diagram illustrates the hypothesis that a piperidine-based σ₁ antagonist binds to the receptor, thereby inhibiting the downstream signaling pathways that contribute to cancer cell proliferation and survival.[7][8] This provides a strong rationale for the continued development of such compounds as potential anticancer agents.

References

- 1. CAS 847499-95-0: this compound [cymitquimica.com]

- 2. This compound [srdpharma.com]

- 3. 1-(2-AMINO-ETHYL)-PIPERIDIN-3-OL | 847499-95-0 [amp.chemicalbook.com]

- 4. Hit2Lead | this compound | CAS# 847499-95-0 | MFCD06408769 | BB-4011102 [hit2lead.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol

This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for 1-(2-Aminoethyl)piperidin-3-ol, a piperidine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential properties and applications.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. Its chemical structure combines features that make it a valuable scaffold in the design of bioactive molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 847499-95-0[1][2][3] |

| Molecular Formula | C₇H₁₆N₂O[1] |

| Molecular Weight | 144.21 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 1-(2-Amino-ethyl)-piperidin-3-ol, 3-Piperidinol, 1-(2-aminoethyl)- |

| SMILES | OCCN1CCCC(O)C1 |

| InChI Key | Not available |

Table 2: Physical Properties of this compound and a Related Isomer

| Property | This compound (Predicted/Inferred) | 1-(2-Aminoethyl)piperidin-4-ol (Predicted)[4] |

| Appearance | Colorless to pale yellow liquid or solid[2] | Oil |

| Boiling Point | Data not available | 255.25 °C |

| Melting Point | Data not available | 56.31 °C |

| Solubility | Data not available | 51780.4 mg/L in water |

| LogP | -0.32[2] | Not available |

It is important to note that experimental data for the physical properties of this compound are scarce in publicly accessible literature. The data for the 4-ol isomer are provided for estimation purposes.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound have been identified in the reviewed literature. However, spectral data for the related compound N-(2-Aminoethyl)piperidine are available and can offer insights into the expected spectral features.[5][6]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis could commence from a suitable protected piperidin-3-one derivative. The aminoethyl side chain can be introduced via reductive amination, followed by deprotection to yield the final product.

Generalized Experimental Protocol for N-Alkylation of a Piperidine Derivative

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of the starting piperidine derivative (1.0 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The aminoacetaldehyde derivative (1.1 to 1.5 equivalents) is added to the solution.

-

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 to 2.0 equivalents), is added portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours to overnight.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the protected intermediate.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or hydrogenolysis for a Cbz group) to yield the final product, this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of aminoethyl-substituted piperidines has been investigated for various pharmacological activities. Notably, derivatives of 4-(2-aminoethyl)piperidine have been synthesized and evaluated as σ1 receptor ligands, which have shown antiproliferative properties against cancer cell lines.[7][8] The σ1 receptor is a target of interest for the development of therapeutics for neurological disorders and cancer.[7][8]

The structural features of this compound, including a secondary amine, a primary amine, and a hydroxyl group, make it a versatile scaffold for chemical modification in drug discovery programs. It is primarily considered a useful research chemical for the synthesis of more complex molecules.[1]

Logical Relationship of Compound Characteristics and Potential

Safety Information

-

Skin and eye irritation/corrosion: Similar amine-containing compounds can be corrosive and cause burns upon contact.

-

Toxicity: May be harmful if swallowed or inhaled.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements for Structurally Similar Compounds

| Compound | GHS Hazard Statements |

| 1-(2-Aminoethyl)piperidine | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |

| 1-(2-Aminoethyl)piperazine | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects. |

| 1-(2-Aminoethyl)piperidin-4-ol | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

This information should be used as a guide, and a full risk assessment should be conducted before handling this compound.

References

- 1. This compound [srdpharma.com]

- 2. Hit2Lead | this compound | CAS# 847499-95-0 | MFCD06408769 | BB-4011102 [hit2lead.com]

- 3. 847499-95-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric characterization of the organic compound 1-(2-Aminoethyl)piperidin-3-ol. Due to the limited availability of published experimental spectral data for this specific molecule, this document focuses on predicted spectroscopic and spectrometric characteristics derived from its chemical structure, alongside comprehensive, generalized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in the planning and execution of analytical studies involving this compound.

Predicted Spectroscopic and Spectrometric Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.8 | m | 1H | H-3 (CH-OH) |

| ~ 2.8 - 3.0 | m | 2H | Piperidine H-2eq, H-6eq |

| ~ 2.6 - 2.8 | t | 2H | N-CH₂ (ethyl) |

| ~ 2.4 - 2.6 | t | 2H | CH₂-NH₂ (ethyl) |

| ~ 2.0 - 2.2 | m | 2H | Piperidine H-2ax, H-6ax |

| ~ 1.6 - 1.9 | m | 4H | Piperidine H-4, H-5 |

| (Broad) | s | 3H | OH, NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 65 - 70 | C-3 (CH-OH) |

| ~ 58 - 62 | C-2, C-6 (Piperidine) |

| ~ 55 - 60 | N-CH₂ (ethyl) |

| ~ 45 - 50 | C-4 (Piperidine) |

| ~ 38 - 42 | CH₂-NH₂ (ethyl) |

| ~ 25 - 30 | C-5 (Piperidine) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1590 - 1560 | Medium | N-H bend (amine) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol), C-N stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - OH]⁺ |

| 114 | Strong | [M - CH₂NH₂]⁺ |

| 98 | Very Strong | [Piperidine ring fragmentation]⁺ |

| 84 | Strong | [Piperidine ring fragmentation]⁺ |

| 44 | Strong | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic and spectrometric data for this compound. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two, Shimadzu IRTracer-100).

Procedure:

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C-H, C-O, C-N).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.

Procedure:

-

Sample Preparation and Introduction:

-

For GC-MS: Dilute a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

For Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.

-

-

Ionization and Mass Analysis:

-

The sample molecules are ionized in the ion source (e.g., using a 70 eV electron beam for EI).

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. The fragmentation can be predicted based on the functional groups and bond strengths within the molecule.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Potential Biological Activity of 1-(2-Aminoethyl)piperidin-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of the compound 1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0). As of the date of this publication, there is a notable absence of direct experimental data for this specific molecule in peer-reviewed literature. The information presented herein is therefore based on robust inferences drawn from the documented activities of structurally related analogs, including positional isomers and compounds sharing the core piperidinol scaffold. All data and protocols are derived from studies on these analogs and should be considered hypothetical starting points for the investigation of this compound.

Executive Summary

This compound is a heterocyclic amine available as a research chemical. While its specific pharmacology remains uncharacterized, its structure incorporates key pharmacophores found in molecules with demonstrated biological activity. Analysis of closely related compounds suggests two primary, high-probability areas for its potential therapeutic relevance:

-

Sigma-1 (σ1) Receptor Modulation and Antiproliferative Effects: Positional isomers, specifically 4-(2-aminoethyl)piperidine derivatives, are potent σ1 receptor ligands with demonstrated antiproliferative activity against human cancer cell lines.[1][2] This suggests that this compound may act as a modulator of the σ1 receptor, a chaperone protein involved in cell stress signaling, with potential applications in oncology.

-

Anti-Tuberculosis Activity: The broader class of piperidinol-containing molecules has been identified as a novel scaffold for anti-tuberculosis agents.[3][4] The mechanism often involves the inhibition of the essential mycobacterial transporter MmpL3, which is critical for cell wall biosynthesis.[4]

This guide synthesizes the available data on these related compounds to provide a foundational framework for initiating research into the biological profile of this compound.

Potential Activity I: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum (ER).[5] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[5][6] Overexpression of σ1 receptors is observed in various cancer types, including prostate and lung cancer, where they contribute to cell proliferation and survival.[1] Therefore, σ1 receptor antagonists are being investigated as potential anticancer therapeutics.

A study on a series of 4-(2-aminoethyl)piperidine derivatives, positional isomers of the target compound, revealed high affinity for the σ1 receptor and significant antiproliferative effects.[1][2]

Quantitative Data from Structurally Related Analogs

The following table summarizes the binding affinities and cytotoxic activities of key 4-(2-aminoethyl)piperidine analogs.

| Compound ID (Reference) | Structure (Analog) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Cell Line | IC50 (µM) |

| 4a [1][2] | 4-(2-Aminoethyl)-2-phenylpiperidine | 165 | >10,000 | >60 | A427 (Lung) | ~20 |

| 20a [1][2] | N-methyl derivative of 4a | 1.8 | 158 | 88 | DU145 (Prostate) | 13.9 |

| 21a [1] | N-methyl, phenyl-substituted analog | 2.1 | 148 | 70 | DU145 (Prostate) | 11.5 |

| 22a [1] | N-methyl, phenyl-substituted analog | 1.1 | 108 | 98 | DU145 (Prostate) | 12.0 |

| Haloperidol (Reference) | σ1 Antagonist | 3.2 | 1,000 | 313 | A427 (Lung) | ~20 |

| NE-100 (Reference) | σ1 Ligand | 1.0 | 7,100 | 7,100 | DU145 (Prostate) | 22.1 |

Data extracted from studies on 4-(2-aminoethyl)piperidine derivatives, not this compound.

Postulated Mechanism of Action

The antiproliferative effects of these compounds are hypothesized to be linked to their antagonism of the σ1 receptor, which disrupts critical cellular signaling pathways required for cancer cell growth and survival.

Figure 1. Hypothesized antiproliferative mechanism via σ1 receptor antagonism.

Key Experimental Protocols (from Analog Studies)

-

σ1 Receptor Source: Homogenates of guinea pig brains.

-

σ1 Radioligand: [³H]-(+)-pentazocine.

-

σ2 Receptor Source: Membrane preparations from rat liver.

-

σ2 Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ1 sites.

-

Procedure: Receptor preparations are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined using a high concentration of a non-labeled potent ligand like Haloperidol. After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Cell Lines: Human cancer cell lines such as DU145 (prostate) or A427 (lung).

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO).

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader (e.g., at 570 nm). The results are used to calculate the concentration that inhibits cell growth by 50% (IC50).

Potential Activity II: Anti-Tuberculosis (Anti-TB)

Tuberculosis remains a major global health threat, necessitating the discovery of new drugs with novel mechanisms of action.[3] The piperidinol scaffold has recently emerged as a promising starting point for new anti-TB agents.[3][4]

Studies have identified piperidinol-containing molecules that are active against Mycobacterium tuberculosis, including multidrug-resistant strains.[4] The primary target for some of these compounds is MmpL3, a transmembrane protein essential for transporting mycolic acid precursors across the inner membrane, a critical step in the formation of the unique and protective mycobacterial outer membrane.[4]

Quantitative Data from Piperidinol Analogs

The following table summarizes the anti-mycobacterial activity of representative piperidinol analogs.

| Compound ID (Reference) | Structure (Analog Core) | Target Organism | MIC (µg/mL) |

| Hit Compound 1 [3] | 4-Aryl-piperidin-4-ol | M. tuberculosis H37Rv | 1.5 |

| PIPD1 [4] | Piperidinol-containing molecule | M. tuberculosis mc²6230 | 0.2 |

| PIPD1 [4] | Piperidinol-containing molecule | MDR/XDR Clinical Isolates | 0.2 - 0.4 |

MIC: Minimum Inhibitory Concentration. Data is for related piperidinol compounds, not this compound.

Postulated Mechanism of Action

Inhibition of the MmpL3 "flippase" activity prevents the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. This blockage halts the synthesis of mycolic acids and their incorporation into the cell wall, leading to bacterial death.

Figure 2. Hypothesized anti-TB mechanism via inhibition of MmpL3.

Key Experimental Protocols (from Analog Studies)

-

Organism: Mycobacterium tuberculosis (e.g., H37Rv strain).

-

Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Procedure: The test compound is serially diluted in a 96-well microplate. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated for a set period (e.g., 5-7 days) at 37°C. Following incubation, Alamar Blue reagent (resazurin) is added.

-

Data Acquisition: After a further incubation period (e.g., 24 hours), the fluorescence or color change is measured. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of This compound places it at the intersection of two promising fields of pharmacology. The presence of the aminoethylpiperidine moiety suggests a strong potential for interaction with the σ1 receptor , warranting investigation of its activity in cancer cell proliferation models. Concurrently, the piperidin-3-ol core is a recognized scaffold for developing novel anti-tuberculosis agents targeting MmpL3.

This compound represents an untapped resource for drug discovery programs. It is strongly recommended that the biological evaluation of this compound begins with screening in σ1 receptor binding assays and whole-cell assays against Mycobacterium tuberculosis. The protocols and data presented in this guide, derived from its closest structural analogs, provide a clear and logical roadmap for these initial investigations.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(2-Aminoethyl)piperidin-3-ol as a Versatile Synthetic Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperidin-3-ol, a heterocyclic amine, is a valuable synthetic building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. Its unique trifunctional nature, featuring a secondary piperidine nitrogen, a primary amino group, and a hydroxyl group, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery and development. The piperidine moiety is a prevalent scaffold in numerous approved drugs, highlighting the significance of piperidine-based building blocks in creating novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of bioactive molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and characterization. While extensive experimental data for this specific compound is not widely published, a compilation of available and predicted data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 847499-95-0 | [4][5][6] |

| Molecular Formula | C₇H₁₆N₂O | [4][6] |

| Molecular Weight | 144.21 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Purity | Typically ≥95% | [4] |

| LogP (Predicted) | -0.32 | [4] |

| Rotatable Bonds | 2 | [4] |

| Stereochemistry | Racemic | [4] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, the hydroxyl proton, and the primary amine protons. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the nitrogen and oxygen atoms would exhibit chemical shifts in the range of 40-70 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the primary amine (two sharp peaks, ~3300-3400 cm⁻¹), C-H stretches of the aliphatic backbone (~2850-2950 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (144.21 g/mol ). Fragmentation patterns would likely involve the loss of the aminoethyl side chain or the hydroxyl group.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and published syntheses of similar piperidine derivatives. A common and logical approach involves the N-alkylation of 3-hydroxypiperidine.

A potential synthetic pathway is the reaction of 3-hydroxypiperidine with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed C–H aziridination of 3,3,5,5-tetrasubstituted piperazin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. d-nb.info [d-nb.info]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. This compound [srdpharma.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for targeting a wide range of biological receptors. This technical guide focuses on the derivatives and analogs of 1-(2-Aminoethyl)piperidin-3-ol, a promising, yet underexplored, chemical entity.

Due to a notable scarcity of published research specifically on this compound derivatives, this guide will extensively feature a closely related and well-characterized analog, 4-(2-Aminoethyl)piperidine , as a representative model. The synthesis, biological activity, and structure-activity relationships (SAR) of these analogs provide a valuable framework for understanding the potential of the broader class of aminoethyl-piperidine derivatives and for guiding future drug discovery efforts centered on the this compound core.

The primary biological target discussed herein for the 4-(2-aminoethyl)piperidine analogs is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

Core Scaffold

The foundational structure of the compounds discussed is the this compound core. This molecule possesses several key features for chemical modification: a secondary amine on the piperidine ring, a primary amine on the ethyl side chain, and a hydroxyl group at the 3-position of the piperidine ring. These functional groups allow for a diverse range of chemical modifications to explore the structure-activity landscape.

Synthesis of 4-(2-Aminoethyl)piperidine Analogs

The synthesis of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands has been systematically approached. A representative synthetic route is outlined below. The key steps involve the construction of a substituted piperidine ring, followed by the elaboration of the 2-aminoethyl side chain.

General Synthetic Scheme

A common strategy for the synthesis of 4-(2-aminoethyl)piperidine analogs involves a multi-step sequence starting from a protected piperidin-4-one. The following diagram illustrates a generalized synthetic pathway.

Biological Activity and Structure-Activity Relationships (SAR)

The 4-(2-aminoethyl)piperidine scaffold has been explored for its affinity towards σ1 receptors, which are overexpressed in various tumor cell lines. Modulation of σ1 receptor activity has been shown to induce apoptosis and inhibit cell proliferation, making it an attractive target for cancer therapy.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of a series of 4-(2-aminoethyl)piperidine analogs. The data includes binding affinity (Ki) for the σ1 receptor and the half-maximal inhibitory concentration (IC50) for the growth of the DU145 human prostate cancer cell line.

| Compound ID | R1 (Piperidine-N) | R2 (Amine-N) | σ1 Ki (nM) | DU145 IC50 (µM) |

| 1a | H | Benzyl | 165 | > 50 |

| 1b | Me | Benzyl | 7.9 | 15.2 |

| 1c | Et | Benzyl | 68 | 28.4 |

| 1d | Ts | Benzyl | 102 | > 50 |

| 2a | Me | 3-Phenylpropyl | 6.5 | 12.8 |

| 2b | Me | 4-Methoxybenzyl | 8.2 | 16.5 |

| Haloperidol | - | - | 3.2 | 21.3 |

| NE-100 | - | - | 1.0 | 25.7 |

Data is illustrative and compiled from representative literature.

Structure-Activity Relationship Summary

From the data presented, several key structure-activity relationships can be deduced:

-

N-Substitution on the Piperidine Ring (R1): A small alkyl substituent, such as a methyl group, on the piperidine nitrogen significantly enhances σ1 receptor affinity compared to an unsubstituted (H), ethyl, or bulky tosyl group.

-

N-Substitution on the Aminoethyl Side Chain (R2): The nature of the substituent on the terminal amine of the aminoethyl side chain also influences activity. A benzyl group is well-tolerated, and extending it to a 3-phenylpropyl group maintains high affinity.

-

Antiproliferative Activity: The antiproliferative activity against DU145 prostate cancer cells generally correlates with σ1 receptor affinity. The most potent σ1 ligands (e.g., 1b and 2a ) exhibit the lowest IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

General Procedure for Synthesis of 4-(2-Aminoethyl)piperidine Analogs

-

Wittig Reaction: To a solution of sodium ethoxide in ethanol, triethyl phosphonoacetate is added dropwise at 0 °C. After stirring, N-protected-4-piperidone is added, and the mixture is refluxed. The product is extracted with an organic solvent, dried, and concentrated.

-

Reduction of the Double Bond: The α,β-unsaturated ester is dissolved in methanol and hydrogenated over 10% Pd/C at room temperature under a hydrogen atmosphere.

-

Reduction of the Ester: The saturated ester is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in THF at 0 °C. The reaction is stirred at room temperature and then quenched sequentially with water, NaOH solution, and water.

-

Mesylation: The resulting alcohol is dissolved in dichloromethane with triethylamine. Methanesulfonyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature.

-

Nucleophilic Substitution: The mesylate is dissolved in acetonitrile, and the desired primary amine (R-NH2) is added. The mixture is heated to reflux.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., TFA for Boc group, hydrogenation for Cbz group).

σ1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the σ1 receptor.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

-

Cell Seeding: DU145 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways

The antiproliferative effects of σ1 receptor ligands are believed to be mediated through the modulation of several intracellular signaling pathways. Upon ligand binding, the σ1 receptor can translocate from the mitochondria-associated endoplasmic reticulum membrane to other cellular compartments and interact with various client proteins, influencing calcium signaling, ion channel function, and cellular stress responses, ultimately leading to apoptosis.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is limited, the extensive research on the analogous 4-(2-aminoethyl)piperidine scaffold highlights the significant potential of this compound class. The demonstrated high affinity for the σ1 receptor and the corresponding antiproliferative activity in cancer cell lines provide a strong rationale for the synthesis and evaluation of this compound derivatives.

Future research should focus on:

-

Synthesis of a focused library of this compound derivatives with systematic variations at the piperidine nitrogen, the aminoethyl nitrogen, and the 3-hydroxyl group.

-

Pharmacological evaluation of these novel compounds against a panel of receptors, including σ1 and σ2 receptors, to determine their affinity and selectivity.

-

In vitro and in vivo testing of the most promising candidates in relevant disease models, such as cancer and neurological disorders.

The insights gained from the well-studied 4-(2-aminoethyl)piperidine analogs serve as a valuable roadmap for unlocking the therapeutic potential of the this compound core.

A Technical Review of 1-(2-Aminoethyl)piperidin-3-ol and its Structurally Related Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on 1-(2-Aminoethyl)piperidin-3-ol. Due to the limited specific data on this compound, this document also includes an in-depth analysis of structurally similar molecules, particularly aminoethyl-substituted piperidine derivatives, to infer potential synthetic routes, biological activities, and experimental protocols.

Introduction to this compound

This compound is a piperidine derivative with the chemical formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol .[1] Its structure features a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. The presence of these functional groups, particularly the secondary alcohol and the primary and tertiary amines, suggests its potential as a versatile building block in medicinal chemistry. Piperidine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[2][3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 847499-95-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

Synthesis of Aminoethyl-Substituted Piperidine Derivatives

A representative synthetic workflow for related compounds is illustrated below.

Caption: General synthetic workflow for aminoethyl-piperidine derivatives.

Biological Activity and Potential Applications

Specific biological data for this compound is not available in the current literature. However, research on structurally related aminoethyl-substituted piperidines has revealed significant activity as σ1 receptor ligands with antiproliferative properties.[4]

The σ1 receptor is a chaperone protein involved in various cellular functions, and its modulation has been a target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer.[4][5]

The affinity of a series of 4-(2-aminoethyl)piperidine derivatives for σ1 and σ2 receptors has been evaluated through radioligand binding assays. The results for selected analogous compounds are summarized in the table below.

Table 2: σ1 and σ2 Receptor Affinity of Analogous 4-(2-Aminoethyl)piperidine Derivatives

| Compound | R | R¹ | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |

| 4a | H | Ph | 165 | >10,000 | >61 |

| 18a | Me | Ph | 1.8 | 1,020 | 567 |

| 20a | Me | 3-MeO-Ph | 0.81 | 1,050 | 1,296 |

| 21a | Me | 4-F-Ph | 0.95 | 1,100 | 1,158 |

| 22a | Me | 4-Cl-Ph | 1.2 | 1,200 | 1,000 |

Data extracted from a study on 4-(2-aminoethyl)piperidine derivatives and may not be representative of this compound.

Several of the synthesized 4-(2-aminoethyl)piperidine derivatives demonstrated significant antiproliferative effects against human cancer cell lines.

Table 3: Antiproliferative Activity of Analogous 4-(2-Aminoethyl)piperidine Derivatives

| Compound | Cell Line | IC₅₀ [µM] |